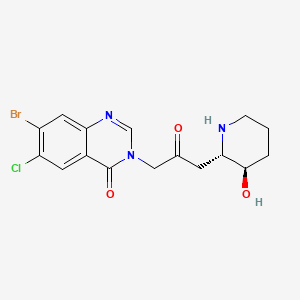
(R)-2-Phenyl-3-butyne-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Phenyl-3-butyne-2-ol is a chiral compound with a unique structure that includes a phenyl group, a butyne moiety, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Phenyl-3-butyne-2-ol typically involves the reduction of a corresponding ketone or alkyne precursor. One common method is the reduction of ®-2-Phenyl-3-butyn-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of ®-2-Phenyl-3-butyne-2-ol may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the alkyne group to an alcohol. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: ®-2-Phenyl-3-butyne-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The alkyne group can be further reduced to an alkene or alkane using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon or platinum oxide as catalysts.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: ®-2-Phenyl-3-butyn-2-one.
Reduction: ®-2-Phenyl-3-butene-2-ol or ®-2-Phenylbutane-2-ol.
Substitution: ®-2-Phenyl-3-butyne-2-chloride or ®-2-Phenyl-3-butyne-2-bromide.
科学的研究の応用
®-2-Phenyl-3-butyne-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of ®-2-Phenyl-3-butyne-2-ol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The specific pathways involved can vary based on the context of its use, such as in drug development or biochemical research.
類似化合物との比較
- ®-2-Phenyl-3-butyn-2-one
- ®-2-Phenyl-3-butene-2-ol
- ®-2-Phenylbutane-2-ol
Comparison: ®-2-Phenyl-3-butyne-2-ol is unique due to its combination of a chiral center, a phenyl group, and an alkyne moiety This structure provides distinct reactivity and potential applications compared to its analogs For example, ®-2-Phenyl-3-butyn-2-one lacks the hydroxyl group, making it less reactive in certain types of chemical reactions
特性
IUPAC Name |
(2R)-2-phenylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSOBUAIFEGLT-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C#C)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(Tert-butoxy)carbonyl]amino}-3-[4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B7887383.png)



![3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde](/img/structure/B7887429.png)



![2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxypyran-4-one](/img/structure/B7887468.png)





